molecular formula C7H5NOS B1199898 4-Benzothiazolol CAS No. 7405-23-4

4-Benzothiazolol

Cat. No.: B1199898
CAS No.: 7405-23-4
M. Wt: 151.19 g/mol
InChI Key: NZFKDDMHHUEVPI-UHFFFAOYSA-N
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Description

4-Benzothiazolol, also known as this compound, is a useful research compound. Its molecular formula is C7H5NOS and its molecular weight is 151.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antitumor Applications : Benzothiazoles, including 4-Benzothiazolol derivatives, have been extensively studied for their potent and selective antitumor properties. For instance, the development of the antitumor benzothiazole prodrug Phortress is a significant advancement in this field. This prodrug has undergone Phase 1 trials for its selective and potent antitumor properties, particularly in the treatment of breast cancer, and its mechanism involves selective uptake into sensitive cells, AhR binding, and induction of cytochrome P450 isoform 1A1, leading to cell death (Bradshaw & Westwell, 2004).

  • Prodrug Design for Enhanced Bioavailability : The design of amino acid prodrugs of benzothiazoles, such as lysylamide prodrugs, addresses the limitations posed by the lipophilicity of benzothiazoles. These prodrugs show promising results in preclinical evaluations for the treatment of breast and ovarian cancer (Bradshaw et al., 2002).

  • Selective Estrogen Receptor Modulators (SERMs) : Benzothiazoles are integral in the development of SERMs like raloxifene and arzoxifene, used for postmenopausal osteoporosis and breast cancer treatment. Studies have shown that the metabolism of these compounds can be modulated by structural changes, affecting their efficacy and toxicity (Qin et al., 2009).

  • Immunomodulation Potential : Synthetic derivatives of benzothiazoles have shown significant immunomodulatory activities, suggesting their potential application in immune system disorders. Some compounds have demonstrated potent inhibitory activities on peripheral blood mononuclear cells and interleukin production, indicating possible use in autoimmune diseases (Khan et al., 2016).

  • In vitro Anti-Tumor Activity : 2-(4-Aminophenyl)benzothiazoles have shown selective profiles of in vitro anti-tumor activity against various human mammary carcinoma cell lines. This selective potency and unique profiles of growth inhibition suggest a novel mode of action distinct from clinically active chemotherapeutic agents (Bradshaw et al., 1998).

Safety and Hazards

When handling 4-Benzothiazolol, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Recent research has focused on the synthesis of new benzothiazole derivatives for potential use in the treatment of diseases such as Alzheimer’s disease and tuberculosis . The development of more potent biologically active benzothiazole-based drugs is a current area of research .

Biochemical Analysis

Cellular Effects

The effects of 4-Benzothiazolol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, it can alter gene expression by binding to transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can result in increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound can influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its therapeutic potential. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. The threshold effects observed in these studies highlight the importance of dosage optimization to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound. Additionally, the interaction of this compound with cofactors such as NADPH can affect its metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, influencing its intracellular concentration. Additionally, binding to proteins such as albumin can affect its distribution and accumulation in different tissues. These factors play a crucial role in determining the bioavailability and therapeutic efficacy of this compound .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria. The targeting signals and post-translational modifications of this compound can direct it to these compartments, where it can exert its effects on cellular processes. For example, the localization of this compound in the nucleus can influence gene expression by interacting with transcription factors and DNA .

Properties

IUPAC Name

1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFKDDMHHUEVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224947
Record name 4-Hydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7405-23-4
Record name 4-Hydroxybenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007405234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzothiazolol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzothiazolol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P649L66JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Boron tribromide (3.09 ml, 1M solution in DCM, 3.09 mmol) was added dropwise at 0° C. to a stirred solution of 4-methoxy-benzothiazole (510 mg, 3.09 mmol) in dry DCM (30 ml). The resulting solution was warmed to 40° C. and allowed to stir overnight. The resulting solution was concentrated in vacuo and diluted with water and HCl (2N). The aqueous phase was neutralised to pH ˜7 with NaHCO3 and the solution extracted with EtOAc (3×100 ml) and the combined organic extracts dried (MgSO4) and the solvent removed in vacuo. The resulting oil was purified by flash chromatography eluting silica gel with hexane:EtOAc [4:1] to hexane:EtOAc [7:3] to give the title compound as a tan solid (730 mg, 80%); δH (300 MHz, CDCl3) 7.59 (1H, s, CH), 7.46 (1H, dd, Ar), 7.36 (1H, t, Ar), 7.02 (1H, dd, Ar).
Quantity
3.09 mL
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical techniques were employed to study 4-Benzothiazolol, and what information do they provide?

A1: The research paper focuses on utilizing polarography to study the electrochemical behavior of this compound []. Polarography is a type of voltammetry where the working electrode is a dropping mercury electrode (DME) or a static mercury drop electrode (SMDE), both of which are useful for their wide cathodic ranges and renewable surfaces. By analyzing the current-voltage curves obtained from polarographic experiments, researchers can gain insights into:

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